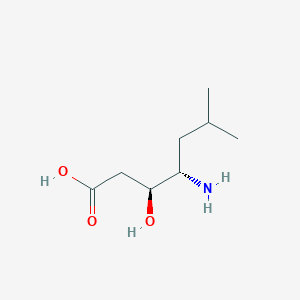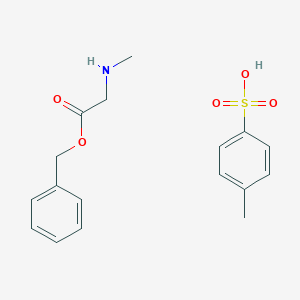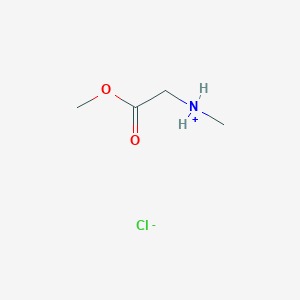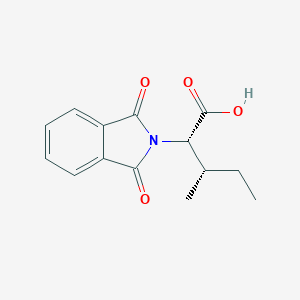
Phthaloyl-L-isoleucine
Übersicht
Beschreibung
Phthaloyl-L-isoleucine is a product used for proteomics research applications . It has a molecular formula of C14H15NO4 and a molecular weight of 261.27 .
Molecular Structure Analysis
The molecular structure of L-Isoleucine, a component of Phthaloyl-L-isoleucine, has a molecular formula of CHNO with an average mass of 131.173 Da .
Chemical Reactions Analysis
Isoleucine and its isomers undergo various chemical reactions. For instance, a simple 1H and 13C NMR spectrometric analysis can differentiate isoleucine and allo-isoleucine residues by inspecting the chemical shift and coupling constants of the signals . Photocatalysis has also emerged as a mild approach for amino acid modification, capable of modifying almost all canonical amino acids .
Physical And Chemical Properties Analysis
Phthaloyl-L-isoleucine is a white crystalline powder with a melting point of 118 - 122 °C . It has a molecular weight of 261.28 and an MDL number of MFCD00190998 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Reaction Mechanisms : Adriaens et al. (1978) described the synthesis of N,N-phthaloyl-L-isoleucine using N-(ethoxycarbonyl)phthalimide. This study provides insight into the reaction mechanisms and synthesis methods of Phthaloyl-L-isoleucine, which can be critical for its application in organic chemistry and pharmaceuticals (Adriaens et al., 1978).
Photochemistry Applications : Griesbeck et al. (1992) investigated the photochemistry of N-phthaloyl-α-amino acid methyl esters, including Phthaloyl-L-isoleucine. This research is significant for understanding the photochemical properties and potential applications of Phthaloyl-L-isoleucine in developing light-responsive materials or pharmaceuticals (Griesbeck et al., 1992).
Synthesis of Novel Compounds : Zamani et al. (2005) explored the synthesis of novel compounds containing Phthaloyl-L-isoleucine. This research contributes to the development of new materials or drugs that could have unique properties or therapeutic effects (Zamani et al., 2005).
Chiral Recognition and Structural Investigation : Kuwata et al. (1993) conducted an X-ray structural investigation to understand the chiral recognition involving Phthaloyl-L-isoleucine. Such studies are crucial for the development of enantiomerically pure compounds in pharmaceuticals (Kuwata et al., 1993).
Optically Active Polymers : Mallakpour and Dinari (2009) synthesized optically active polymers containing Phthaloyl-L-isoleucine. This research opens up possibilities for using Phthaloyl-L-isoleucine in polymer chemistry, particularly in creating materials with specific optical properties (Mallakpour & Dinari, 2009).
Enzymatic Interactions and Thermodynamics : Hinz et al. (1976) studied the thermodynamics of the interaction between L-isoleucine-tRNA ligase and amino acids, including Phthaloyl-L-isoleucine. Such studies are essential for understanding how Phthaloyl-L-isoleucine interacts with biological systems, which can have implications in biochemistry and medicine (Hinz et al., 1976).
Amino Acid Production and Metabolism : Vogt et al. (2014) analyzed the production of L-isoleucine, involving Phthaloyl-L-isoleucine, in Corynebacterium glutamicum. This research is significant for the industrial production of amino acids and their derivatives (Vogt et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S,3S)-2-(1,3-dioxoisoindol-2-yl)-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-8(2)11(14(18)19)15-12(16)9-6-4-5-7-10(9)13(15)17/h4-8,11H,3H2,1-2H3,(H,18,19)/t8-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUWUOYPIXTMLF-KWQFWETISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601139573 | |
| Record name | (αS)-1,3-Dihydro-α-[(1S)-1-methylpropyl]-1,3-dioxo-2H-isoindole-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601139573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phthaloyl-L-isoleucine | |
CAS RN |
29588-88-3 | |
| Record name | (αS)-1,3-Dihydro-α-[(1S)-1-methylpropyl]-1,3-dioxo-2H-isoindole-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29588-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-1,3-Dihydro-α-[(1S)-1-methylpropyl]-1,3-dioxo-2H-isoindole-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601139573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



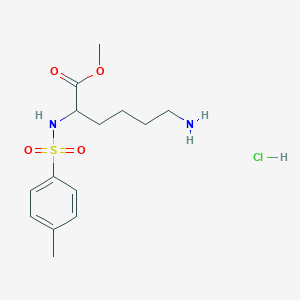
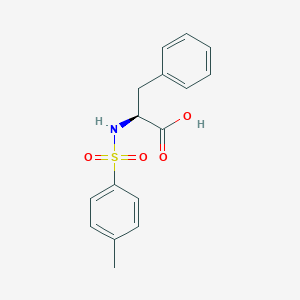
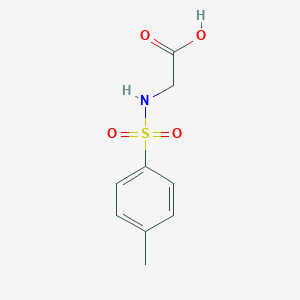
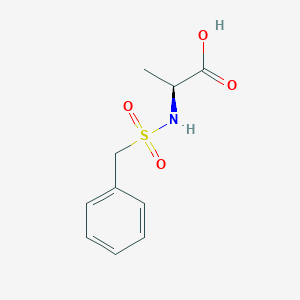


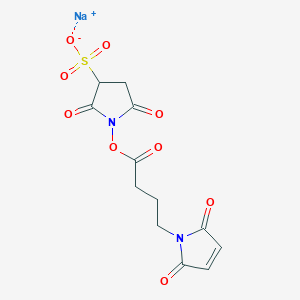
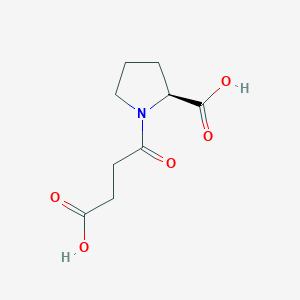
![(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid](/img/structure/B554648.png)
